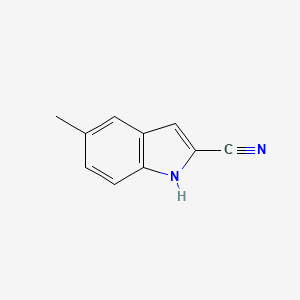

5-methyl-1H-indole-2-carbonitrile

Vue d'ensemble

Description

5-Methyl-1H-indole-2-carbonitrile is a derivative of indole, a significant heterocyclic system found in many natural products and drugs Indoles are known for their diverse biological activities and are widely used in medicinal chemistry

Mécanisme D'action

Target of Action

It is known that indole derivatives, which include 5-methyl-1h-indole-2-carbonitrile, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets and the biological context.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific biological context.

Result of Action

Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .

Analyse Biochimique

Biochemical Properties

Indole derivatives are known to interact with multiple receptors and participate in various biochemical reactions

Cellular Effects

Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1H-indole-2-carbonitrile can be achieved through several methods. One common approach involves the reaction of 5-methylindole with cyanogen bromide in the presence of a base such as sodium hydroxide. This reaction typically occurs under mild conditions and yields the desired product with good efficiency .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

5-Methyl-1H-indole-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.

Substitution: Reagents like halogens, acids, and bases are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce amines .

Applications De Recherche Scientifique

Pharmaceutical Applications

The indole scaffold, particularly derivatives like 5-methyl-1H-indole-2-carbonitrile, has shown significant potential in drug development due to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of indole derivatives. For instance, compounds containing the indole structure have been shown to exhibit antiproliferative effects against various cancer cell lines. A systematic review categorized these compounds based on their efficacy against common cancer types, demonstrating their potential as targeted therapeutics with reduced side effects compared to conventional treatments .

| Compound | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HeLa (cervical) | 15 | |

| This compound | A549 (lung) | 12 | |

| This compound | MIA PaCa-2 (pancreatic) | 9.5 |

Neuroprotective Effects

Indole derivatives have also been investigated for their neuroprotective properties. For example, certain analogs have been associated with reducing ischemic damage in stroke models and exhibiting protective effects against Alzheimer's disease pathology . This suggests that this compound could be further explored for neurodegenerative conditions.

Synthetic Applications

This compound serves as a versatile intermediate in organic synthesis.

Synthesis of Complex Molecules

The compound is utilized in various synthetic routes to create more complex structures through methods such as cross-coupling reactions. For instance, palladium-catalyzed reactions involving this compound have yielded diverse functionalized indoles with high yields .

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Sonogashira Coupling | 75% | PdCl₂(PPh₃)₂, CuI, Et₃N |

| Heck Reaction | 81% | KOAc, Pd(OAc)₂ |

Development of Kinase Inhibitors

Studies have indicated that derivatives of indole can act as kinase inhibitors, which are crucial in cancer therapy . The incorporation of substituents on the indole ring can significantly enhance the biological activity of these compounds.

Synthesis and Characterization

A recent study demonstrated the efficient synthesis of polysubstituted indole-2-carbonitriles via cross-coupling reactions. The synthesized compounds were characterized using techniques such as NMR and mass spectrometry, confirming their structural integrity and potential for further biological evaluation .

Biological Testing

Another case study focused on the biological testing of synthesized indole derivatives against various cancer cell lines. The results indicated that modifications at specific positions on the indole ring could enhance antiproliferative activity, underscoring the importance of structure-activity relationships in drug design .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Indole-3-acetonitrile

- 5-Bromo-1H-indole-2-carbonitrile

- 1H-Indole-2-carbonitrile

Uniqueness

5-Methyl-1H-indole-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other indole derivatives, it may exhibit different reactivity and selectivity in various reactions .

Activité Biologique

5-Methyl-1H-indole-2-carbonitrile is an indole derivative that has gained attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Indole Derivatives

Indole derivatives, including this compound, are known for their significant biological activities. These compounds often interact with various molecular targets, influencing multiple biochemical pathways. The unique structure of indoles allows them to exhibit a range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.

Target Interactions:

this compound interacts with several biological targets, including enzymes and receptors involved in cell signaling pathways. Its mechanism of action may involve modulation of protein kinases and other regulatory proteins that play crucial roles in cellular processes.

Biochemical Pathways:

The compound has been shown to influence pathways associated with cell proliferation and apoptosis. For instance, it may induce apoptosis in cancer cells by activating caspases and altering the expression of pro-apoptotic and anti-apoptotic proteins .

Anticancer Activity

Research indicates that this compound possesses notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For example, it has been shown to induce apoptosis in breast cancer (MCF-7) and lung cancer (A-549) cell lines with a GI50 value comparable to standard chemotherapeutics such as doxorubicin .

Antimicrobial Properties

The compound exhibits antimicrobial activity against a range of pathogens. Its efficacy against bacterial strains highlights its potential as a lead compound for developing new antibiotics .

Anti-inflammatory Effects

Studies have suggested that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response. This property positions it as a candidate for treating inflammatory diseases .

Case Studies

- Antiproliferative Activity : A study evaluated the antiproliferative effects of various indole derivatives, including this compound. The results indicated significant growth inhibition in multiple cancer cell lines, showcasing its potential as an anticancer agent .

- Mechanistic Insights : Another investigation focused on the apoptotic mechanisms induced by this compound. It was found to activate caspases and modulate the expression of key apoptotic markers, reinforcing its role in triggering programmed cell death in cancer cells .

Data Table: Biological Activities of this compound

Propriétés

IUPAC Name |

5-methyl-1H-indole-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-7-2-3-10-8(4-7)5-9(6-11)12-10/h2-5,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSISCDAYSLZSLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.